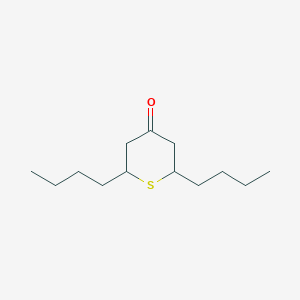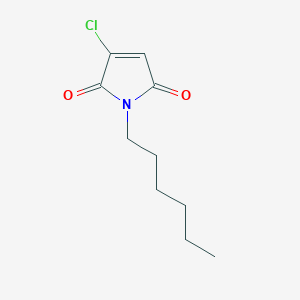
10-Methyl-1-(propan-2-YL)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-1-(propan-2-YL)-10H-phenothiazine is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This compound is characterized by a tricyclic structure with sulfur and nitrogen atoms in the central ring, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-1-(propan-2-YL)-10H-phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-N-methyl-N-(propan-2-yl)aniline with sulfur in the presence of a base, such as sodium hydroxide, to form the phenothiazine ring system. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
10-Methyl-1-(propan-2-YL)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10-Methyl-1-(propan-2-YL)-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic and antihistamine properties, as well as its potential use in treating other neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-Methyl-1-(propan-2-YL)-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is known to block dopamine receptors, which helps alleviate symptoms of psychosis. Additionally, it may interact with histamine receptors, contributing to its antihistamine effects. The compound’s tricyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used primarily as an antihistamine.
Thioridazine: Known for its antipsychotic effects and structural similarity to 10-Methyl-1-(propan-2-YL)-10H-phenothiazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its pharmacological profile and chemical reactivity. The presence of the methyl and isopropyl groups on the phenothiazine ring can affect its binding affinity to receptors and its overall therapeutic efficacy.
Propiedades
Número CAS |
91307-95-8 |
|---|---|
Fórmula molecular |
C16H17NS |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
10-methyl-1-propan-2-ylphenothiazine |
InChI |
InChI=1S/C16H17NS/c1-11(2)12-7-6-10-15-16(12)17(3)13-8-4-5-9-14(13)18-15/h4-11H,1-3H3 |
Clave InChI |
PIUVLQCJSNLVJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C(=CC=C1)SC3=CC=CC=C3N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


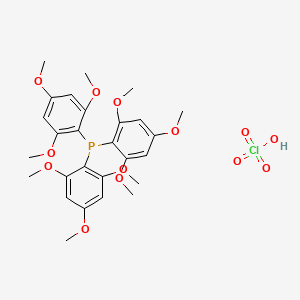

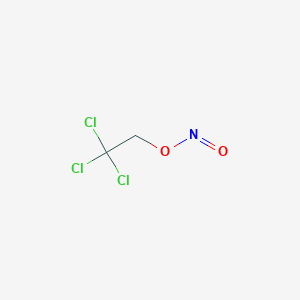
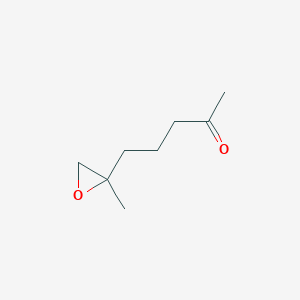
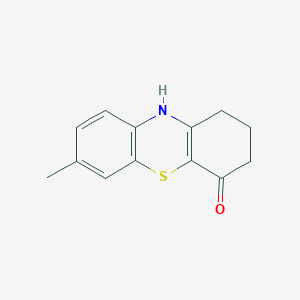
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
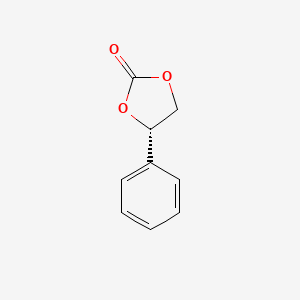
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)

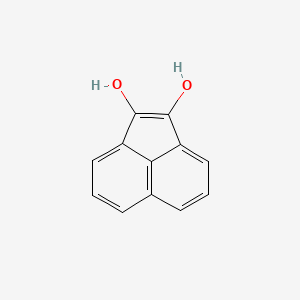
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)

